molecular formula C7H15NO2S B8004760 4-Methanesulfonylazepane

4-Methanesulfonylazepane

Cat. No.: B8004760
M. Wt: 177.27 g/mol
InChI Key: SGXTTYVSXPGNRM-UHFFFAOYSA-N
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Description

4-Methanesulfonylazepane is a synthetic compound belonging to the class of azepanes. It is characterized by its unique physical and chemical properties, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylazepane typically involves the reaction of azepane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azepanes .

Scientific Research Applications

4-Methanesulfonylazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methanesulfonylazepane involves its interaction with various molecular targets. The methanesulfonyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    4-Methanesulfonylpiperidine: Similar in structure but with a six-membered ring.

    4-Methanesulfonylmorpholine: Contains an oxygen atom in the ring structure.

    4-Methanesulfonylpyrrolidine: Features a five-membered ring.

Uniqueness: 4-Methanesulfonylazepane is unique due to its seven-membered ring structure, which imparts different physical and chemical properties compared to its six- and five-membered counterparts.

Biological Activity

Overview

4-Methanesulfonylazepane is a synthetic compound characterized by its seven-membered azepane ring and a methanesulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in drug development. The exploration of its biological activity is crucial for understanding its mechanisms of action and therapeutic potential.

  • Molecular Formula : C7H16N O2S
  • Molecular Weight : 176.27 g/mol
  • Chemical Structure : The presence of the methanesulfonyl group enhances the compound's reactivity, making it a versatile building block in organic synthesis.

This compound interacts with various biological targets, which can include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and influencing cellular responses.
  • Electrophilic Character : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have focused on its effectiveness against bacteria and fungi, demonstrating significant inhibition at certain concentrations.

Anticancer Activity

Preliminary studies suggest potential anticancer properties, with investigations into its effects on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in specific cancer types has been highlighted, warranting further exploration.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate how this compound can protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy of this compound against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed to measure inhibition zones.
    • Findings : Significant antibacterial activity was observed, with larger inhibition zones at higher concentrations.
  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Findings : The compound reduced cell viability significantly, suggesting potential as an anticancer agent.
  • Neuroprotection Study :
    • Objective : To investigate the neuroprotective effects on SH-SY5Y neuronal cells under oxidative stress.
    • Methodology : Cells were treated with hydrogen peroxide with and without the compound.
    • Findings : Pre-treatment with this compound resulted in reduced cell death compared to controls .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-MethanesulfonylpiperidineSix-membered ringModerate antimicrobial
4-MethanesulfonylmorpholineSix-membered ringLimited anticancer effect
3-MethanesulfonylazepaneSeven-membered ringSimilar neuroprotective

Properties

IUPAC Name

4-methylsulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXTTYVSXPGNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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